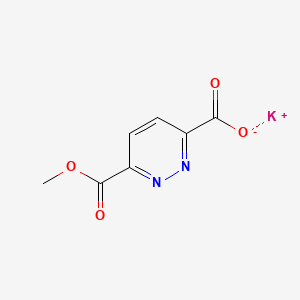
Potassium6-(methoxycarbonyl)pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with potassium carbonate and methoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridazine derivative, potassium carbonate, methoxycarbonyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: The pyridazine derivative is dissolved in the solvent, followed by the addition of potassium carbonate. Methoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and drying under reduced pressure.
Industrial Production Methods
Industrial production of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmacologically active molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methoxycarbonyl and carboxylate groups.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Uniqueness
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming various derivatives with diverse applications.
Properties
CAS No. |
2901103-29-3 |
|---|---|
Molecular Formula |
C7H5KN2O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
potassium;6-methoxycarbonylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6N2O4.K/c1-13-7(12)5-3-2-4(6(10)11)8-9-5;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
SBTSATWBYQEXNO-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















